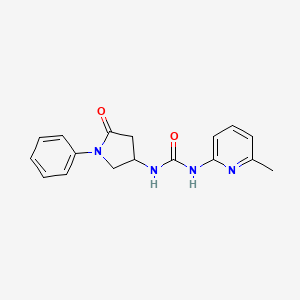

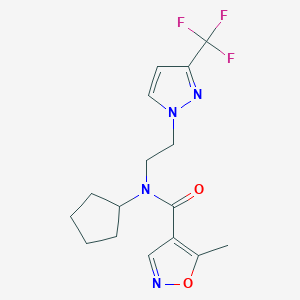

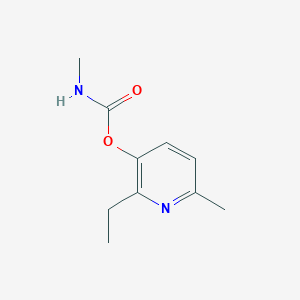

4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This pyrimidine derivative has been shown to exhibit promising pharmacological properties, making it a promising candidate for further research.

Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Disposition

Arylpiperazine derivatives, including compounds related to the chemical structure of interest, have been studied for their metabolism and disposition. These compounds, utilized in clinical applications mainly for the treatment of depression, psychosis, or anxiety, undergo extensive pre-systemic and systemic metabolism. The metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. This study suggests a significant interest in understanding the metabolic pathways and therapeutic potentials of such derivatives (Caccia, 2007).

Synthesis of N-heterocycles via Sulfinimines

The synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds, has been explored through tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis. This method provides general access to a wide range of compounds, showcasing the chemical versatility and potential pharmaceutical applications of such structures (Philip et al., 2020).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV inhibitors, a validated target for the treatment of type 2 diabetes mellitus, includes the development of compounds with pyrimidine structures. These inhibitors prevent the degradation of incretin molecules, promoting insulin secretion and offering a novel approach to diabetes treatment. The extensive patent review on these inhibitors highlights the ongoing research and potential therapeutic applications of pyrimidine derivatives in diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been recognized for their diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This patent review underscores the flexibility of the piperazine ring as a building block in drug discovery and the impact of substituent modifications on pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Biological Activities of Synthesized Phenothiazines

Recent studies on phenothiazines, including derivatives with pyrimidine structures, have shown significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with various biological systems, highlighting the therapeutic potential of phenothiazines in a wide range of diseases (Pluta, Morak-Młodawska, & Jeleń, 2011).

properties

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-11-9-23(10-12-24)18-13-17(20-14-21-18)22-7-1-2-8-22/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMTWMMLVEHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

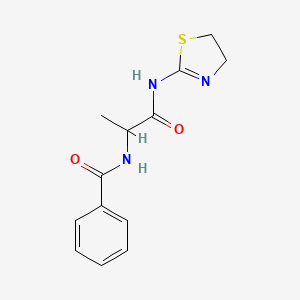

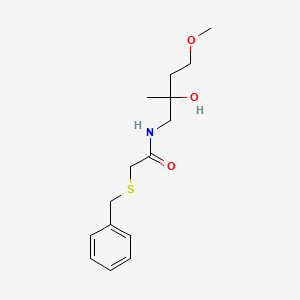

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

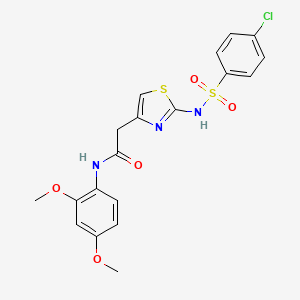

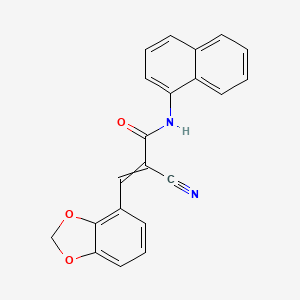

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)